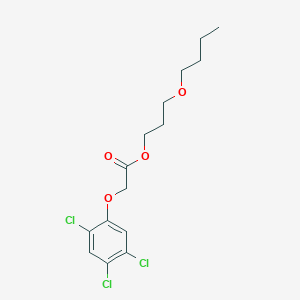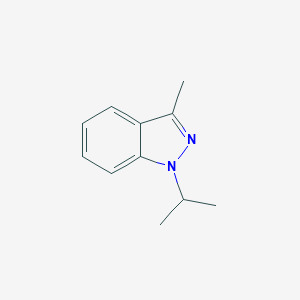
1-Isopropyl-3-methyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-methyl-1H-indazole (IMI) is a chemical compound that belongs to the indazole family. It is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse biological and pharmacological activities. IMI has been extensively studied for its potential applications in drug discovery and development.
Mécanisme D'action
The exact mechanism of action of 1-Isopropyl-3-methyl-1H-indazole is not yet fully understood. However, it has been suggested that 1-Isopropyl-3-methyl-1H-indazole exerts its biological and pharmacological effects by modulating various signaling pathways and molecular targets, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Effets Biochimiques Et Physiologiques
1-Isopropyl-3-methyl-1H-indazole has been shown to possess various biochemical and physiological effects. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-Isopropyl-3-methyl-1H-indazole has also been shown to possess antiviral activity against HIV-1 and HCV. Additionally, 1-Isopropyl-3-methyl-1H-indazole has been found to possess potent anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Isopropyl-3-methyl-1H-indazole has several advantages as a potential drug candidate. It exhibits potent biological and pharmacological activities, and it can be easily synthesized using various methods. However, there are also some limitations associated with 1-Isopropyl-3-methyl-1H-indazole. It has poor solubility in water, which can limit its bioavailability. Additionally, 1-Isopropyl-3-methyl-1H-indazole has not yet been extensively studied for its potential toxicity and side effects.
Orientations Futures
There are several future directions for the research and development of 1-Isopropyl-3-methyl-1H-indazole. One potential direction is to further investigate its antitumor activity and its potential use in cancer therapy. Another potential direction is to explore its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the potential toxicity and side effects of 1-Isopropyl-3-methyl-1H-indazole. Overall, 1-Isopropyl-3-methyl-1H-indazole has shown great promise as a potential drug candidate, and further research is needed to fully understand its biological and pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-Isopropyl-3-methyl-1H-indazole can be achieved through various methods, including cyclization of 1-methyl-2-(1-propynyl)benzene with hydrazine hydrate, cyclization of 2-(1-propynyl)aniline with methylhydrazine, and cyclization of 2-(1-propynyl)aniline with hydrazine hydrate. The most commonly used method for synthesizing 1-Isopropyl-3-methyl-1H-indazole is the cyclization of 2-(1-propynyl)aniline with hydrazine hydrate, which yields high purity and yield.
Applications De Recherche Scientifique
1-Isopropyl-3-methyl-1H-indazole has been widely studied for its potential applications in drug discovery and development. It has been found to exhibit various biological and pharmacological activities, including antitumor, antiviral, and anti-inflammatory activities. 1-Isopropyl-3-methyl-1H-indazole has also been shown to possess potent antioxidant and neuroprotective properties.
Propriétés
Numéro CAS |
128364-68-1 |
|---|---|
Nom du produit |
1-Isopropyl-3-methyl-1H-indazole |
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-methyl-1-propan-2-ylindazole |
InChI |
InChI=1S/C11H14N2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12-13/h4-8H,1-3H3 |
Clé InChI |
HRWRZTRAMWAQMK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=CC=CC=C12)C(C)C |
SMILES canonique |
CC1=NN(C2=CC=CC=C12)C(C)C |
Synonymes |
1H-Indazole,3-methyl-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



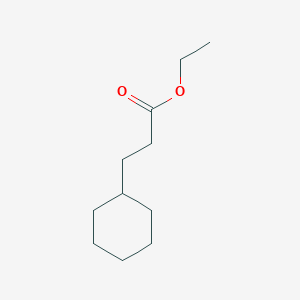
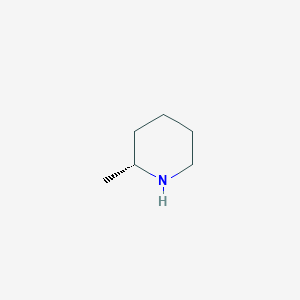

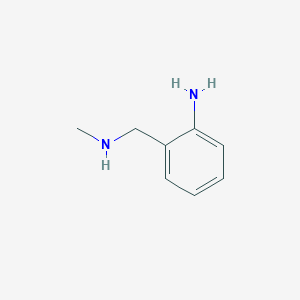
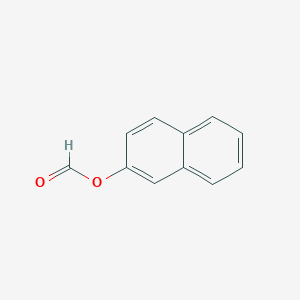
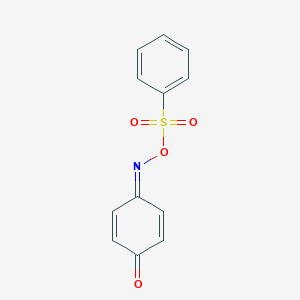
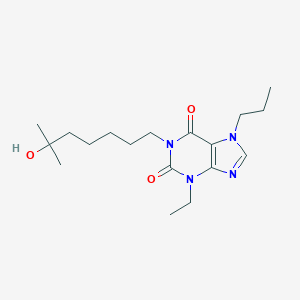

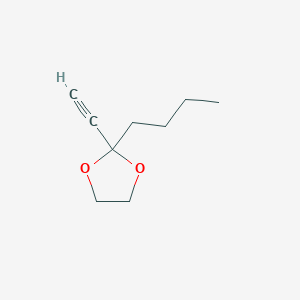
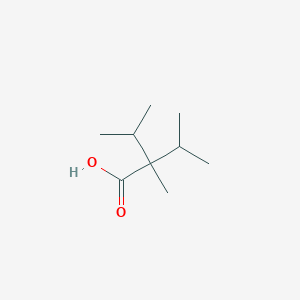
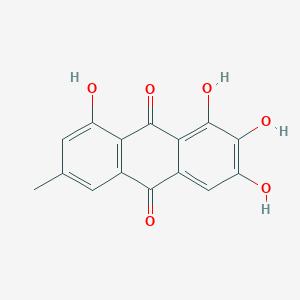
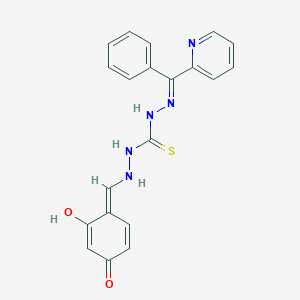
![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)
